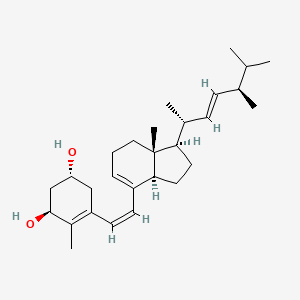
2-(4-氟-3-硝基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
“2-(4-Fluoro-3-nitrophenyl)acetic acid” is a compound with a molecular weight of 199.14 . It’s a yellow to brown solid stored in a refrigerator .
Synthesis Analysis
The synthesis of related compounds like “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” involves the use of Ac2O at room temperature for 24 hours (85% yield), followed by 2-chloroacetyl chloride, Et3N, DCM, from 0 °C to room temperature for 20 hours (80% yield) .
Chemical Reactions Analysis
“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling. It can activate an inert surface through nitrene insertion reaction without any catalyst, reagent, or modification .
Physical and Chemical Properties Analysis
“2-(4-Fluoro-3-nitrophenyl)acetic acid” is a yellow to brown solid . More detailed physical and chemical properties were not available in the sources.
科学研究应用
生物分子固定化
该化合物用于将生物分子固定到聚合物表面。它作为光连接剂,在光照射下与生物分子和聚合物之间形成共价键。 这种应用对于生物化学分析和化学合成至关重要,在这些应用中,需要稳定地附着酶、抗体或 DNA 等生物分子 .
生物偶联
该化合物作为生物偶联过程中的通用连接剂。它用于修饰蛋白质、肽、核酸和药物等分子。 该化合物在活化后形成特定官能团的能力使其成为创建生物偶联物的宝贵工具,生物偶联物在开发靶向药物递送系统和诊断工具中必不可少 .
表面工程
在表面工程领域,该化合物用于改变表面的化学性质。它可以通过氮烯插入反应活化惰性聚合物表面,从而允许随后偶联各种生物分子。 这在为生物医学应用创建专用表面方面特别有用 .
快速诊断
该化合物的化学性质被用于开发快速诊断测试。它可以用于将抗体、酶或 DNA 适体固定在试纸条或微孔板上,然后用于检测体液中的特定生物标志物。 这种应用对于快速诊断疾病至关重要 .
抗菌活性
虽然与频哪醇酯形式没有直接关系,但 4-氟-3-硝基苯基的衍生物已被研究用于其抗菌特性。 例如,2-氯-N-(4-氟-3-硝基苯基)乙酰胺等化合物已显示出对肺炎克雷伯菌等细菌具有潜在的活性,表明核心结构可能在开发新的抗菌剂中有所帮助 .
聚合物功能化
该化合物在聚合物功能化方面也起着重要作用。通过将官能团连接到聚合物链上,该化合物可以改变聚合物的物理、化学或生物学性质。 这对于创建具有特定特性的聚合物以用于工业或医疗用途非常重要 .
安全和危害
未来方向
作用机制
Target of Action
Boronic acids and their esters, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups. These groups are transferred from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound plays a role, is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of pinacol boronic esters to hydrolysis is influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The suzuki–miyaura coupling reaction, in which this compound is involved, results in the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of pinacol boronic esters . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant , which suggests that the compound may be stable under a variety of conditions.
属性
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHYMHOXGOPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672898 | |
| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-09-3 | |
| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


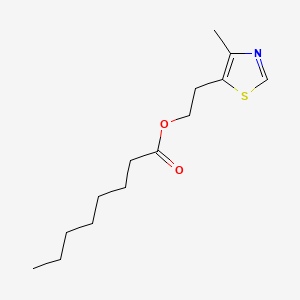



![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)
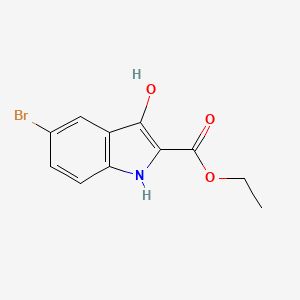
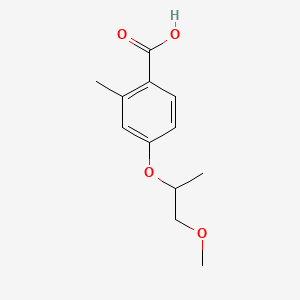

![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)
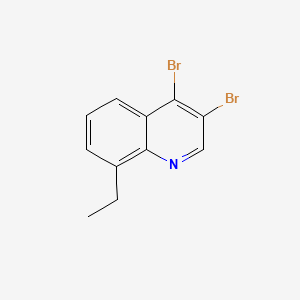
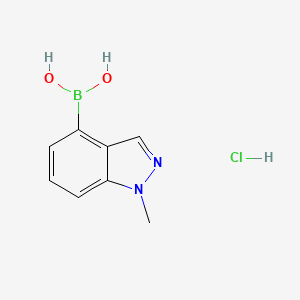

![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)
